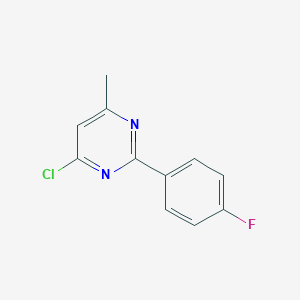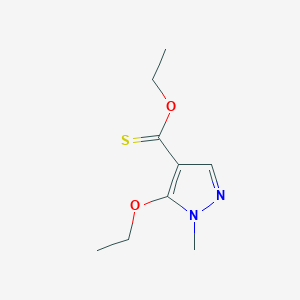
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate (EMPC) is a chemical compound that has gained attention in the scientific community due to its potential use in the field of agriculture. EMPC is a pyrazole-based compound that has been found to have insecticidal and acaricidal properties. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate is not fully understood, but studies have suggested that the compound acts on the nervous system of insects and mites. O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, which results in the overstimulation of the nervous system and eventually leads to paralysis and death of the insect or mite.
Biochemische Und Physiologische Effekte
Studies have shown that O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has minimal effects on non-target organisms, including mammals and birds. The compound has been found to have low toxicity and is rapidly metabolized and eliminated from the body. O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has also been found to have no significant impact on the environment, making it a promising alternative to traditional insecticides and acaricides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate is its high level of efficacy against pests. The compound has been found to have a broad spectrum of activity, making it a potential candidate for use against a wide range of insects and mites. O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate also has minimal effects on non-target organisms and the environment, making it a safer alternative to traditional insecticides and acaricides.
One of the limitations of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate is its relatively high cost of production. The synthesis of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate requires multiple steps, which can be time-consuming and expensive. Another limitation is the lack of information on the long-term effects of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate on the environment and non-target organisms.
Zukünftige Richtungen
There are several future directions for the research and development of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate. One area of focus is the optimization of the synthesis process to reduce the cost of production. Another area of focus is the development of formulations that can improve the delivery and efficacy of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate. Additionally, further studies are needed to understand the long-term effects of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate on the environment and non-target organisms.
Synthesemethoden
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate can be synthesized using various methods, including the reaction of ethyl 5-aminopyrazole-4-carboxylate with thioacetic acid ethyl ester in the presence of a base, or the reaction of ethyl 5-chloropyrazole-4-carboxylate with sodium ethoxide and sodium ethanethiolate. The synthesis of O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has also been achieved through the reaction of ethyl 5-aminopyrazole-4-carboxylate with ethyl chloroformate in the presence of triethylamine and sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has been found to have insecticidal and acaricidal properties, making it a potential candidate for use in the field of agriculture. The compound has been tested against various insects and mites, including the cotton bollworm, the diamondback moth, and the two-spotted spider mite. Studies have shown that O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate has a high level of efficacy against these pests, making it a promising alternative to traditional insecticides and acaricides.
Eigenschaften
CAS-Nummer |
146904-64-5 |
|---|---|
Produktname |
O-Ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate |
Molekularformel |
C9H14N2O2S |
Molekulargewicht |
214.29 g/mol |
IUPAC-Name |
O-ethyl 5-ethoxy-1-methylpyrazole-4-carbothioate |
InChI |
InChI=1S/C9H14N2O2S/c1-4-12-8-7(6-10-11(8)3)9(14)13-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
SFVARDOPZRVDAL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=NN1C)C(=S)OCC |
Kanonische SMILES |
CCOC1=C(C=NN1C)C(=S)OCC |
Synonyme |
1H-Pyrazole-4-carbothioicacid,5-ethoxy-1-methyl-,O-ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



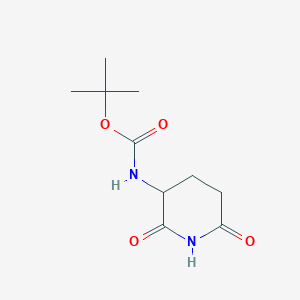
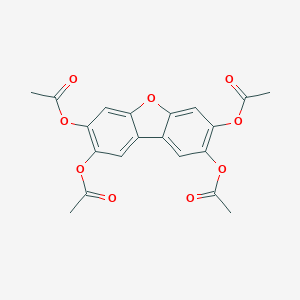
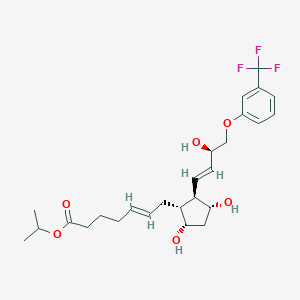
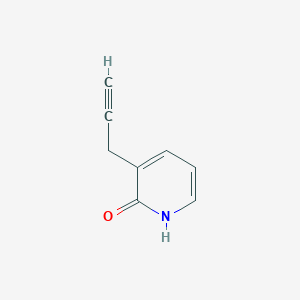
![(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B125181.png)
![Methyl 4-[(E)-(2-methylpropylidene)amino]benzoate](/img/structure/B125184.png)
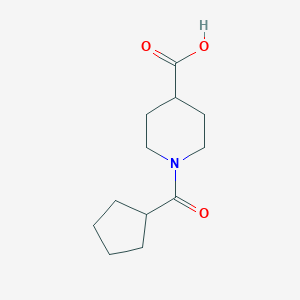
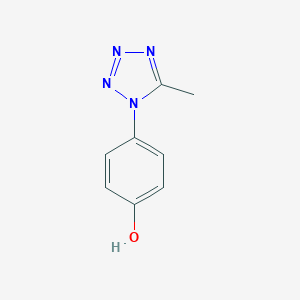
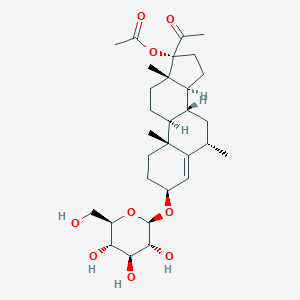
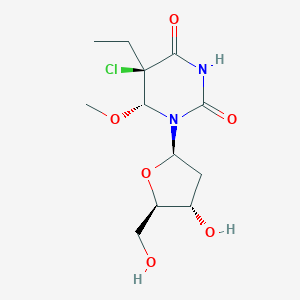
![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
